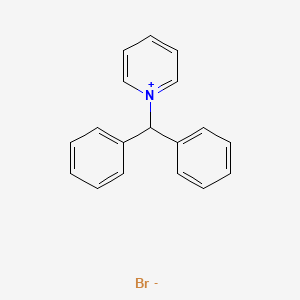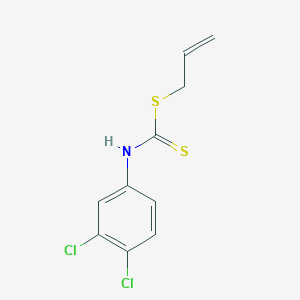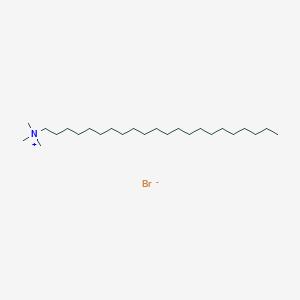
1-Docosanaminium, N,N,N-trimethyl-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Docosanaminium, N,N,N-trimethyl-, bromide is a quaternary ammonium compound with the molecular formula C25H54BrN. It is known for its surfactant properties and is commonly used in various industrial and scientific applications. This compound is characterized by its long alkyl chain and a positively charged nitrogen atom, making it effective in reducing surface tension and acting as an antistatic agent .
Métodos De Preparación
The synthesis of 1-Docosanaminium, N,N,N-trimethyl-, bromide typically involves the quaternization of docosylamine with methyl bromide. The reaction is carried out under controlled conditions to ensure the complete conversion of the amine to the quaternary ammonium salt. The general reaction scheme is as follows:
Docosylamine+Methyl Bromide→1-Docosanaminium, N,N,N-trimethyl-, bromide
Industrial production methods often involve the use of large-scale reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are optimized for maximum yield and purity .
Análisis De Reacciones Químicas
1-Docosanaminium, N,N,N-trimethyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride or sulfate under appropriate conditions.
Oxidation and Reduction: While the long alkyl chain is relatively inert, the quaternary ammonium group can participate in redox reactions under specific conditions.
Hydrolysis: In the presence of strong acids or bases, the compound can undergo hydrolysis, leading to the breakdown of the quaternary ammonium structure.
Common reagents used in these reactions include halide salts, oxidizing agents, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Docosanaminium, N,N,N-trimethyl-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: Investigated for its potential use in antimicrobial formulations due to its surfactant properties.
Industry: Utilized as an antistatic agent in the production of plastics and textiles, and as an emulsifier in various formulations
Mecanismo De Acción
The mechanism of action of 1-Docosanaminium, N,N,N-trimethyl-, bromide primarily involves its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the positively charged quaternary ammonium group interacts with negatively charged surfaces. This dual interaction reduces surface tension and stabilizes emulsions. In biological systems, the compound can disrupt cell membranes, leading to antimicrobial effects .
Comparación Con Compuestos Similares
1-Docosanaminium, N,N,N-trimethyl-, bromide is similar to other quaternary ammonium compounds such as:
N,N,N-Trimethyl-1-docosanaminium chloride: Similar structure but with a chloride ion instead of bromide.
Behentrimonium chloride: Another quaternary ammonium compound with a similar long alkyl chain but different applications in cosmetics and personal care products.
The uniqueness of this compound lies in its specific bromide ion, which can influence its reactivity and interactions in various applications .
Propiedades
Número CAS |
21396-56-5 |
|---|---|
Fórmula molecular |
C25H54BrN |
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
docosyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C25H54N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(2,3)4;/h5-25H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
CDIPRYKTRRRSEM-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


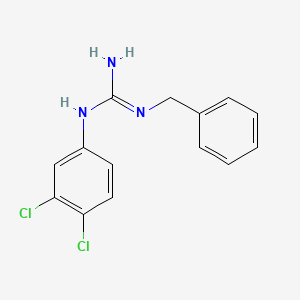
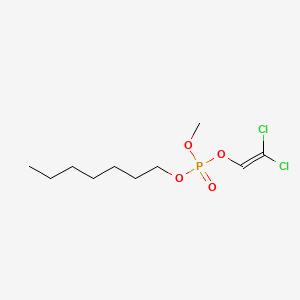
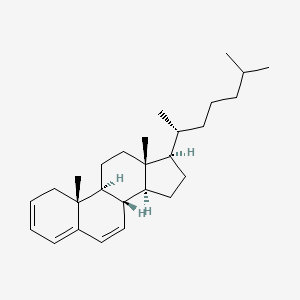
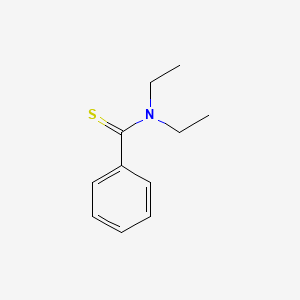
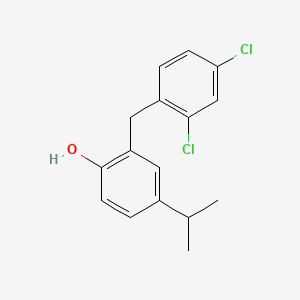
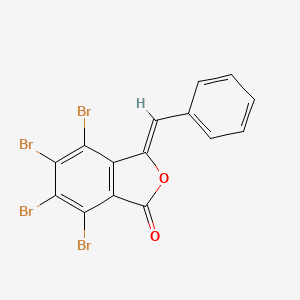
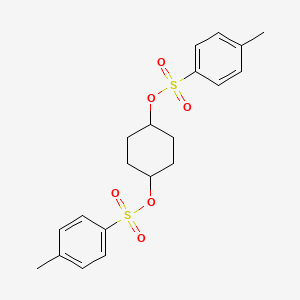
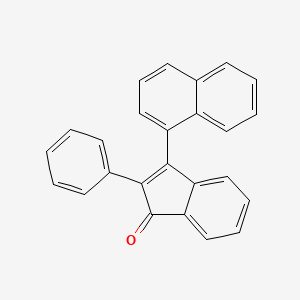
![1-[(Propan-2-yl)amino]-3-{4-[(prop-2-en-1-yl)oxy]phenoxy}propan-2-ol](/img/structure/B14709161.png)
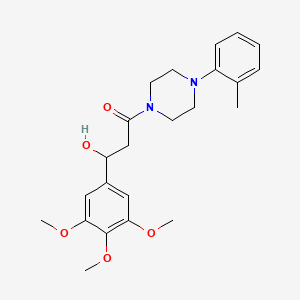

![3-Oxabicyclo[4.2.0]octane-2,4-dione](/img/structure/B14709187.png)
